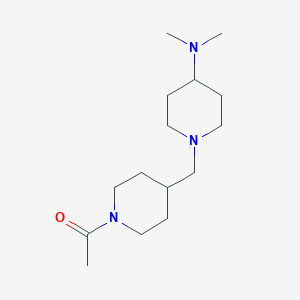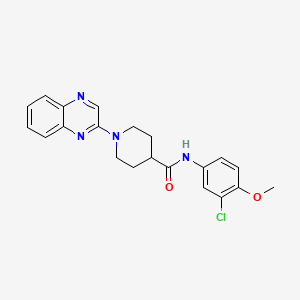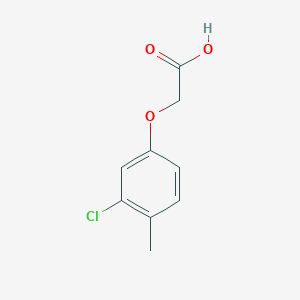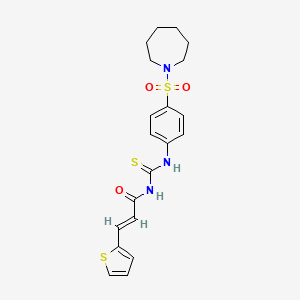
1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone is a chemical compound that has been the subject of extensive scientific research. This compound is also known as DMEMPE or DMPE and is a piperidine derivative. DMEMPE has a wide range of applications in scientific research, including its use as a reagent in organic chemistry and as a tool for studying the central nervous system.
Applications De Recherche Scientifique
Hydrogen-Bonding Patterns in Enaminones
Research by Balderson et al. (2007) explored hydrogen-bonding patterns in enaminones, including analogs structurally similar to the compound of interest. The study focused on the characterization of bifurcated intra- and intermolecular hydrogen bonding, which plays a critical role in stabilizing the crystal structures of these compounds. Such insights are crucial for understanding the chemical behavior and synthesis optimization of related compounds (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis of Novel Dihydropyrimidinone Derivatives
Bhat et al. (2018) reported on the one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating an efficient method for synthesizing complex molecules that may include structures analogous to the compound of interest. This research highlights the versatility and potential applications of such compounds in medicinal chemistry and drug design (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Photolysis of Methylated Naphthoquinones
A study by Russkikh (1992) on the synthesis and efficiency of photolysis of methylated 2-dialkylamino- and 2-piperidino-1,4-naphthoquinones offers insights into the reactivity and potential applications of such compounds in photochemical processes. Understanding the quantum yields of photoconversion can inform the development of photoactive materials and compounds for various scientific and industrial applications (Russkikh, 1992).
Oxidative Synthesis of Functionalized Dihydropyridines
Research on the oxidative condensation of N,N-dimethylenaminones with amines to form 1,4-dihydropyridines, as reported by Yu et al. (2015), presents an innovative approach to synthesizing compounds that may share functional groups or structural elements with "1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone." This study underscores the potential for developing novel compounds with varied applications in chemistry and pharmacology (Yu, Zhou, Xu, Chang, & Shen, 2015).
Antibacterial Activity of Piperidine Derivatives
Merugu, Ramesh, and Sreenivasulu (2010) investigated the microwave-assisted synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones. This research is relevant for understanding the biological activity and potential therapeutic applications of compounds structurally related to "this compound," highlighting the compound's significance in the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Mécanisme D'action
Target of Action
Structurally similar synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant plasmodium falciparum , suggesting potential antimalarial activity.
Mode of Action
Related compounds have shown to inhibit the growth of plasmodium falciparum
Biochemical Pathways
Related compounds have shown to inhibit the growth of plasmodium falciparum , suggesting potential effects on the biochemical pathways involved in the life cycle of this parasite.
Pharmacokinetics
Related compounds have shown high activity and selectivity for plasmodium falciparum , suggesting potential bioavailability.
Result of Action
Related compounds have shown to inhibit the growth of plasmodium falciparum , suggesting potential antimalarial effects.
Action Environment
Related compounds have shown high activity and selectivity for plasmodium falciparum , suggesting potential stability and efficacy in various environments.
Propriétés
IUPAC Name |
1-[4-[[4-(dimethylamino)piperidin-1-yl]methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-13(19)18-10-4-14(5-11-18)12-17-8-6-15(7-9-17)16(2)3/h14-15H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFJQHIHZCMWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2CCC(CC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 5-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2994296.png)
![2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2994297.png)
![4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2994299.png)
![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2994301.png)



![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2994308.png)
![N-Ethyl-N-[2-oxo-2-[3-oxo-2-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2994310.png)

![3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994312.png)



